molecular formula C13H18ClNO B2356739 4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride CAS No. 2197057-29-5

4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride

Cat. No.: B2356739
CAS No.: 2197057-29-5
M. Wt: 239.74
InChI Key: NVRWNDRJIPKODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Recyclization Reactions : Research has shown that functional derivatives of 1,2-dihydrospiro[indole-3,4'-pyran] can be synthesized through three-component condensation involving 1,3-dicarbonyl compounds, isatin, and malononitrile. Such processes lead to the formation of fused analogs like spiro[chromene-4,3'-indole] and spiro[indole-3,5'-pyrano[2,3-d]pyrimidine] derivatives (Andina & Andin, 2016).

  • Versatile Three-Component Synthesis : A method for synthesizing 2′-amino-1,2-dihydrospiro[(3H)-indole-3,4′-(4′H)-pyran]-2-ones involves a reaction of isatins, cyanoacetic acid derivatives, and α-methylenecarbonyl compounds in ethanol, catalyzed by triethylamine. This reaction selectively forms spiro[(3H)-indole-3,4′-(4′H)-pyrans] (Mortikov et al., 2008).

  • New Heterocyclic Systems : Studies indicate that reactions of 3,4-dihydro-1H-spiro[quinoline-2,1'-cycloalkane] hydrochlorides with oxalyl chloride yield a range of dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1'-cycloalkane]-1,2-diones. These compounds can be used in various cyclocondensations (Medvedeva et al., 2014).

Photochemical Properties

  • Photochromic Characteristics : Research into derivatives of 1,3-dihydrospiro[2H-indole-ozazine] has revealed interesting photochromic properties, making them potential candidates for variable-transmission materials. The synthesis and study of these compounds contribute to the understanding of their chemical and photochromic behaviors (Tardieu et al., 1992).

  • Photodegradation Studies : Comparative studies on spiro[indoline-oxazine] and spiro[indoline-pyran] derivatives in solution have provided insights into their degradation mechanisms under UV light. This research helps in understanding the fatigue resistance and stability of these photochromic compounds (Baillet et al., 1993).

Medicinal Chemistry

  • Anticonvulsant Activity : Synthesized spiro-condensed indoles have been studied for their chemical structure and biological activity relationship. These studies include the synthesis of compounds like indolin-(5'-bromoindolin)-3'-spiro-1-(1,2,3,4-tetrahydro-β-carboline) and their dihydrochlorides, investigating their potential as anticonvulsant agents (Pogosyan et al., 2011).

Properties

IUPAC Name

4-methylspiro[1,2-dihydroindole-3,4'-oxane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-10-3-2-4-11-12(10)13(9-14-11)5-7-15-8-6-13;/h2-4,14H,5-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRWNDRJIPKODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NCC23CCOCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.